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Compound of Interest

Compound Name: 6-methoxy-1H-indol-4-amine

Cat. No.: B1592188

An In-depth Technical Guide to 6-methoxy-1H-indol-4-amine: Properties, Synthesis, and
Applications

Executive Summary

This guide provides a comprehensive technical overview of 6-methoxy-1H-indol-4-amine, a
substituted indole derivative of significant interest to the fields of medicinal chemistry and
organic synthesis. Indole scaffolds are cornerstones in drug discovery, and the specific 4-
amino, 6-methoxy substitution pattern of this molecule presents a unique electronic and
structural profile. This document delineates its chemical and physical properties, proposes a
robust synthetic pathway based on established methodologies, and details its expected
spectroscopic signature for unequivocal identification. Furthermore, we explore the molecule's
chemical reactivity, potential applications as a key building block in drug development, and
essential safety protocols for its handling and storage. This whitepaper is intended for
researchers, synthetic chemists, and drug development professionals seeking to leverage this
compound in their work.

Chapter 1: Introduction to the 6-Methoxyindole
Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a "privileged structure” in
medicinal chemistry. It forms the core of the essential amino acid tryptophan and, by extension,
a vast number of natural products, neurotransmitters like serotonin, and pharmaceuticals.[1][2]
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The indole nucleus is electron-rich, which governs its reactivity and its ability to participate in
crucial biological interactions, often through hydrogen bonding and mt-stacking.[1]

The introduction of substituents dramatically modulates the indole's properties. A methoxy
group, as seen at the C6 position, is a strong electron-donating group that enhances the
electron density of the aromatic system, influencing its reactivity in electrophilic substitution
reactions.[1] The primary amine at the C4 position is a versatile functional handle for synthetic
elaboration and a potential pharmacophoric element for interacting with biological targets.[3]
The combination of these two groups makes 6-methoxy-1H-indol-4-amine a valuable
intermediate for creating complex molecules with potential therapeutic applications, including
anti-tumor and anti-inflammatory agents.[4]

Chapter 2: Chemical Identity and Physicochemical
Properties

The fundamental identity of a compound is defined by its structure and physical characteristics.
These properties are critical for its handling, reaction setup, and purification.

Chemical Structure

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];
bgcolor="#F1F3F4",

// Define nodes for atoms with positions N1 [label="N", pos="0,0.5!"]; H_N1 [label="H",
pos="-0.5,0.8!"]; C2 [label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C",
pos="0.8,-1!"]; H_C3 [label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4
[label="C", pos="-1.2,-1!"]; C5 [label="C", pos="-1.2,0!"]; H_CS5 [label="H", pos="-1.7,0.3!"]; C6
[label="C", pos="-0.2,0.5!"]; C7 [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"];
C7a [label="C", pos="-0.2,-0.5!"]; // Re-use C7 for positioning C7a label N4 [label="NHz",
pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="0",
pos="0.3,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"]; C_Me [label="CHs",
pos="1.3,1.8!", fontcolor="#202124"];

I/ Define edges for bonds N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 --
C7a; C7a-- N1; C3a -- C7a;
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Il Substituent bonds C4 -- N4; C6 -- O6; O6 -- C_Me;

/l Hydrogen bonds N1 --H N1; C2 --H C2; C3--H_C3;C5--H _C5; C7a-- H_C7,

// Add invisible edges for layout fine-tuning if needed } Caption: Structure of 6-methoxy-1H-

indol-4-amine.

Physicochemical Data Summary

The properties of 6-methoxy-1H-indol-4-amine are summarized below. Data is compiled from
available sources and augmented with predictions based on structurally similar compounds.

Property Value Source | Notes
IUPAC Name 6-methoxy-1H-indol-4-amine
CAS Number 282547-67-5 [4]
Molecular Formula CoH10N20 [4]
Molar Mass 162.19 g/mol [4]

Colorless to white crystalline
Appearance ] [4]

solid

) Based on 6-methoxyindole
_ _ Not reported; predicted >100 ] )
Melting Point oc (90-92 °C)[5] with H-bonding
from amine group.
Boiling Point 394.2 °C at 760 mmHg [4]
Density 1.265 g/cm3 [4]
N ] ) Predicted based on analogs.[5]
Solubility Slightly soluble in methanol. ) ]
Likely soluble in DMSO, DMF.
) o Predicted. Indole N-H is

~17 (indole N-H), ~5 (anilinic o ) )

pKa weakly acidic; amino group is

NHs*)

weakly basic.

Chapter 3: Synthesis and Purification
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The regioselective synthesis of polysubstituted indoles like 6-methoxy-1H-indol-4-amine
presents a significant challenge, as classical methods often yield isomeric mixtures.[3] A robust
and targeted approach is required. The Batcho-Leimgruber indole synthesis is a powerful
method for constructing indoles from ortho-nitrotoluenes and is particularly well-suited for
preparing indoles with substitution patterns that are difficult to access otherwise.[6]

Proposed Synthetic Pathway

We propose a synthetic route starting from 1-methoxy-3-methyl-2,5-dinitrobenzene. This
pathway involves the formation of an enamine intermediate, followed by a reductive cyclization
to yield the target 4-amino-6-methoxyindole.

dot digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Helvetica", fillcolor="#FFFFFF",
fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="1-methoxy-3-methyl-2,5-dinitrobenzene"]; Enamine [label="Enamine
Intermediate”, fillcolor="#F1F3F4"]; Target [label="6-methoxy-1H-indol-4-amine",
fillcolor="#E8FOFE", color="#4285F4", style="filled,bold"];

// Edges Start -> Enamine [label="DMFDMA\n(Batcho-Leimgruber Step 1)"]; Enamine -> Target
[label="Reductive Cyclization\n(e.g., Hz, Pd/C or Na2S20a4)\n(Batcho-Leimgruber Step 2)"]; }
Caption: Proposed Batcho-Leimgruber synthesis workflow.

Experimental Protocol: A Representative Synthesis

Disclaimer:This protocol is a representative methodology based on established chemical
principles and has not been optimized. All work should be conducted by trained personnel in a
suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Enamine Formation from 1-methoxy-3-methyl-2,5-dinitrobenzene

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, dissolve 1-methoxy-3-methyl-2,5-dinitrobenzene (1.0 equiv) in anhydrous N,N-
dimethylformamide (DMF).
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o Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 equiv) to the
solution.

e Reaction: Heat the mixture to 100-110 °C for 2-4 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC).

o Expertise Commentary: DMFDMA serves as both a reactant and a dehydrating agent,
reacting with the activated methyl group to form the enamine. The high temperature is
necessary to drive the condensation.

o Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-
water. The enamine product will precipitate. Collect the solid by vacuum filtration, wash with
cold water, and dry under vacuum.

Step 2: Reductive Cyclization to 6-methoxy-1H-indol-4-amine

e Reaction Setup: Suspend the crude enamine intermediate (1.0 equiv) in a suitable solvent
such as ethanol or ethyl acetate in a hydrogenation vessel.

o Catalyst Addition: Add Palladium on Carbon (10% Pd/C, ~5 mol%) to the suspension.

» Reaction: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (via balloon
or Parr hydrogenator) to a pressure of 50-60 psi. Stir vigorously at room temperature for 12-
24 hours.

o Expertise Commentary: Catalytic hydrogenation is a clean and effective method for
reducing both nitro groups and effecting the cyclization onto the enamine. This single step
simultaneously forms the pyrrole ring and the C4-amino group. An alternative, non-
catalytic method would be reduction with sodium dithionite (Na2S20a4), which can be
advantageous if other functional groups are sensitive to hydrogenation.[6]

o Workup: After the reaction is complete (monitored by TLC), carefully filter the mixture through
a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

 Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can
be purified by flash column chromatography on silica gel, using a gradient eluent system
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(e.g., dichloromethane/methanol or ethyl acetate/hexanes) to yield pure 6-methoxy-1H-
indol-4-amine.

Chapter 4: Spectroscopic and Structural
Characterization

Unambiguous characterization is essential for confirming the identity and purity of the
synthesized compound. The following spectroscopic data are predicted based on the principles
of spectroscopy and analysis of structurally related molecules.[7][8][9]

H NMR (Predicted, 13C NMR (Predicted,
400 MHz, DMSO-ds) 101 MHz, DMSO-ds)

Chemical Shift (3, Assignment & Chemical Shift (3, ]
o Assignment
ppm) Multiplicity ppm)
~10.8 (1H, s), Indole N-H ~156.0 C6 (C-0)
~7.0 (1H, d), H5 ~138.0 C7a
~6.8 (1H, 1), H2 ~125.0 C3a
~6.5 (1H, s), H7 ~122.0 C2
~6.2 (1H, d), H3 ~115.0 C4 (C-N)
~5.0 (2H, br s), Amine NHz ~100.0 C3
(3H, s), Methoxy
~3.8 ~98.0 C5
OCHs
~95.0 c7
~55.0 OCHs

Expertise Commentary: The indole N-H proton is typically a broad singlet downfield. The
aromatic protons are in the 6.0-7.0 ppm range, shifted upfield due to the strong electron-
donating effects of both the methoxy and amino groups. The primary amine protons will appear
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as a broad singlet that may exchange with D20. In the 13C spectrum, the carbons attached to
the heteroatoms (C4, C6) are significantly shifted.

Infrared (IR) Spectroscopy

Predicted Key IR
Absorption Bands

Wavenumber (cm~1) Intensity Assignment

3450 - 3350 Medium, Sharp (doublet) N-H stretch (primary amine)
~3300 Medium, Broad N-H stretch (indole)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2840 Medium Aliphatic C-H stretch (methoxy)
1620 - 1580 Strong N-H bend (primary amine)
1600 - 1450 Medium-Strong C=C stretch (aromatic)

Asymmetric C-O-C stretch
1250 - 1200 Strong
(aryl ether)

Mass Spectrometry (MS)

For mass spectrometry (electrospray ionization, ESI+), the primary peak expected would be the
molecular ion plus a proton [M+H]*.

Predicted Mass Spectrometry Data

m/z (charge/mass ratio) Assignment

163.08 [M+H]* (protonated molecule)

148.06 [M-CHs]* (loss of methyl radical from methoxy)
146.07 [M-NH2]* (loss of amino radical)

Chapter 5: Chemical Reactivity and Derivatization
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The reactivity of 6-methoxy-1H-indol-4-amine is dictated by the interplay of the electron-rich
indole core and its two electron-donating substituents.

dot digraph "Reactivity_Map" { layout=neato; node [shape=plaintext]; edge [style=dashed,
color="#EA4335"]; bgcolor="#F1F3F4";

/I Structure nodes N1 [label="N", pos="0,0.5!"]; H_N1 [label="H", pos="-0.5,0.8!"]; C2
[label="C", pos="0.8,0!"]; H_C2 [label="H", pos="1.3,-0.3!"]; C3 [label="C", pos="0.8,-1!"]; H_C3
[label="H", pos="1.3,-1.3!"]; C3a [label="C", pos="-0.2,-1.5!"]; C4 [label="C", pos="-1.2,-1!"]; C5
[label="C", pos="-1.2,0!"]; H_C5 [label="H", pos="-1.7,0.3!"]; C6 [label="C", pos="-0.2,0.5!"];
C7a [label="C", pos="-0.2,-0.5!"]; H_C7 [label="H", pos="-0.7,-0.8!"]; N4 [label="NHz",
pos="-2.2,-1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; O6 [label="0O-CHs",
pos="0.8,1.5!", fontcolor="#FFFFFF", style=filled, fillcolor="#EA4335"];

/I Structure bonds edge [style=bold, color="#202124"]; N1 -- C2 -- C3 -- C3a -- C4 -- C5 -- C6 --
C7a--N1;C3a--C7a;N1--H_N1;C2--H _C2;C3--H_C3;C5--H_C5;C7a--H_C7;C4 --
N4; C6 -- O6;

/I Reactivity nodes R_N4 [label="Nucleophilic Site\n(Acylation, Alkylation)", pos="-3.5,-1.5!",
shape=ellipse, style=filled, fillcolor="#FBBCO05", fontcolor="#202124"]; R_C5
[label="Electrophilic Sub.", pos="-2.2,0.8!", shape=ellipse, style=filled, fillcolor="#34A853",
fontcolor="#FFFFFF"]; R_C7 [label="Electrophilic Sub.", pos="-0.7,-2.0!", shape=ellipse,
style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

/I Reactivity arrows R_N4 -> N4; R_C5 -> C5; R_C7 -> C7a; } Caption: Key reactive sites of the
molecule.

» Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles.
The combined directing effects of the 4-amino and 6-methoxy groups strongly favor
substitution at the C5 and C7 positions, which are ortho and para to these activating groups.
The C3 position, typically the most reactive site in unsubstituted indoles, is less favored here
due to the existing substitution pattern.

» Reactivity of the 4-Amino Group: As a primary aromatic amine, the C4-NHz group is
nucleophilic.[3] It can readily undergo standard amine reactions such as:

o Acylation: Reaction with acid chlorides or anhydrides to form amides.
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o Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

o Diazotization: Reaction with nitrous acid (HNO:2) to form a diazonium salt, which is a
versatile intermediate for introducing a wide range of functional groups (e.g., -OH, -CN,
halogens) via Sandmeyer-type reactions.

Chapter 6: Applications in Research and Drug
Development

6-methoxy-1H-indol-4-amine is not just a chemical curiosity; it is a strategic building block for
the synthesis of high-value, complex molecules.

o Synthetic Intermediate: Its bifunctional nature (nucleophilic amine, electron-rich aromatic
ring) allows for sequential and site-selective modifications, making it an ideal starting point
for constructing libraries of compounds for high-throughput screening.[4]

e Pharmacological Potential:

o Oncology and Inflammation: The indole scaffold is present in numerous kinase inhibitors
and anti-inflammatory agents.[2][4] This molecule provides a core that can be elaborated
to target specific enzymes or pathways implicated in cancer and inflammation.

o Neuroscience: Many 5- and 6-methoxyindoles are analogues of serotonin and melatonin,
interacting with serotonergic (5-HT) receptors.[7] Derivatives of this compound could be
explored as novel ligands for 5-HT receptor subtypes, with potential applications in treating
depression, anxiety, and other CNS disorders.

o Metabolic Diseases: The indole core has been successfully used to develop agonists for
nuclear receptors like the farnesoid X receptor (FXR), which are targets for treating
dyslipidemia.[10]

Chapter 7: Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount. While a specific
Safety Data Sheet (SDS) for this compound is not widely available, guidelines can be
established based on its structural class.[4][11][12]
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Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes. Do not
breathe dust. The compound has certain toxicity, and appropriate safety measures should be
taken.[4]

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses with side shields, and chemical-resistant gloves.

Handling: Conduct all manipulations in a well-ventilated chemical fume hood. Avoid
generating dust.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[5] For long-term
stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to
prevent oxidative degradation. Keep away from strong oxidizing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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